Cas no 2227205-20-9 (3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid)

3-{1-(tert-Butoxy)carbonylazetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is a structurally unique compound featuring a bicyclo[1.1.1]pentane core linked to an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal chemistry due to its potential as a bioisostere for aromatic or aliphatic moieties, enhancing metabolic stability and improving physicochemical properties. The Boc group provides convenient deprotection for further functionalization, while the rigid bicyclo[1.1.1]pentane framework offers steric constraints that can influence binding affinity and selectivity. This compound is particularly valuable in the synthesis of peptidomimetics and small-molecule inhibitors, enabling exploration of novel drug candidates with optimized pharmacokinetic profiles.
3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid structure
2227205-20-9 structure
Product Name:3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid
CAS No:2227205-20-9
MF:C14H21NO4
MW:267.32084441185
MDL:MFCD32066294
CID:5655308
PubChem ID:139026602
Update Time:2026-03-11

3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2227205-20-9
    • EN300-7430398
    • 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid
    • EN300-27716211
    • CS-0500164
    • 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • AT20385
    • 1-Azetidinecarboxylic acid, 3-(3-carboxybicyclo[1.1.1]pent-1-yl)-, 1-(1,1-dimethylethyl) ester
    • 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid
    • MDL: MFCD32066294
    • Inchi: 1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17)
    • InChI Key: WJYSUWUVZGYYDJ-UHFFFAOYSA-N
    • SMILES: OC(C12CC(C3CN(C(=O)OC(C)(C)C)C3)(C1)C2)=O

Computed Properties

  • Exact Mass: 267.14705815g/mol
  • Monoisotopic Mass: 267.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.375±0.06 g/cm3(Predicted)
  • Boiling Point: 384.6±42.0 °C(Predicted)
  • pka: 4.91±0.40(Predicted)

3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid Pricemore >>

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3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2227205-20-9)3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid
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Quantity:50mg/100mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:34
Price ($):754.0/977.0/2771.0/7994.0
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Additional information on 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid

Comprehensive Overview of 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2227205-20-9)

The compound 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2227205-20-9) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a bicyclo[1.1.1]pentane core and a tert-butoxycarbonyl (Boc)-protected azetidine moiety, makes it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications as a bioisostere for aromatic rings or other rigid scaffolds, which can improve drug-like properties such as solubility and metabolic stability.

In recent years, the demand for Boc-protected azetidine derivatives has surged due to their versatility in medicinal chemistry. The bicyclo[1.1.1]pentane unit, in particular, has become a hotspot in fragment-based drug design, as it offers a three-dimensional rigidity that mimics steric constraints found in natural ligands. This compound’s carboxylic acid functionality further enhances its utility, enabling facile conjugation to other molecular entities via amide coupling or esterification reactions. Such features align with the growing trend of PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, where precise spatial arrangement is critical for efficacy.

From a synthetic chemistry perspective, CAS No. 2227205-20-9 exemplifies modern strategies in small-molecule scaffold diversification. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the azetidine nitrogen, allowing selective functionalization at other sites. This is especially relevant in the context of click chemistry and late-stage functionalization, which are pivotal for rapid analog generation in high-throughput screening campaigns. Moreover, the compound’s stability under standard laboratory conditions makes it a practical choice for industrial-scale applications.

The rise of AI-driven drug discovery has further amplified interest in structurally unique compounds like 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid. Computational models often highlight such frameworks for their ability to occupy unconventional binding pockets in target proteins. Questions frequently searched in this domain include: "How to synthesize bicyclo[1.1.1]pentane derivatives?" or "What are the applications of Boc-azetidine in drug design?"—underscoring the compound’s relevance in contemporary research.

Beyond pharmaceuticals, this compound’s rigid architecture has potential in material science, particularly in the development of high-performance polymers or metal-organic frameworks (MOFs). Its carboxylic acid group can act as a linker for constructing porous materials with tailored properties. As sustainability becomes a focal point, researchers are also exploring its role in green chemistry initiatives, such as catalytic transformations with reduced waste generation.

In summary, 3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2227205-20-9) represents a convergence of innovation in synthetic chemistry and applied sciences. Its multifaceted utility—from drug discovery to advanced materials—positions it as a compound of enduring significance in both academic and industrial settings. Future studies will likely explore its structure-activity relationships (SAR) and scalability, addressing key challenges in modern molecular design.

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Amadis Chemical Company Limited
(CAS:2227205-20-9)3-{1-(tert-butoxy)carbonylazetidin-3-yl}bicyclo1.1.1pentane-1-carboxylic acid
A973483
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/1g/5g
Price ($):754.0/977.0/2771.0/7994.0
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